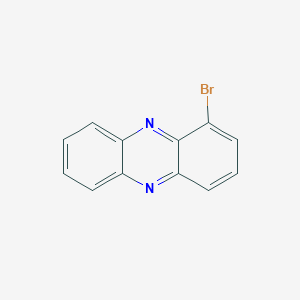

1-Bromophenazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromophenazine is a chemical compound that belongs to the class of phenothiazine derivatives. It has been identified as a potent antibacterial agent against Staphylococcus aureus and Staphylococcus epidermidis .

Synthesis Analysis

The synthesis of bromophenazine derivatives involves the use of redox-active phenazines. A diverse 27-membered phenazine library was chemically synthesized and evaluated . The synthesis of bromophenazine derivatives was achieved by reacting 1 with commercially available acid chloride or chloroformate starting materials in chloroform with 4-(dimethylamino)pyridine (DMAP) as a catalyst .Molecular Structure Analysis

Phenazine derivatives are a large group of planar nitrogen-containing heterocyclic compounds. The most important core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .Chemical Reactions Analysis

The chemical reactions involved in the formation of bromophenazine derivatives are complex and involve multiple steps. The most potent bromophenazine analogue demonstrated a minimum inhibitory concentration (MIC) of 0.78-1.56 μM, or 0.31-0.62 μg mL(-1), against S. aureus and S. epidermidis .Physical And Chemical Properties Analysis

Phenazine derivatives differ in their chemical and physical properties based on the type and position of present functional groups. Their oxidation–reduction (redox) and fluorescent properties have attracted increasing attention .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

1-Bromophenazine shows promising applications as an antibacterial agent. For example, a study has demonstrated the synthesis and evaluation of a phenazine library, including bromophenazines, which exhibited potent antibacterial activities against Staphylococcus aureus and Staphylococcus epidermidis. Notably, the most potent bromophenazine analogue demonstrated a significant minimum inhibitory concentration (MIC) against these bacteria, outperforming the phenazine antibiotic pyocyanin in head-to-head MIC experiments (Borrero et al., 2014).

Cancer Research

In the context of cancer research, 1-Bromophenazine derivatives have been explored for their potential in cancer therapy. A study focused on phenazine 5,10-dioxides, which are related to 1-Bromophenazine, highlighted their selective cytotoxicity under hypoxic conditions, relevant to solid tumor treatment. This research provided insights into drug metabolism and activation, furthering the understanding of phenazine derivatives in cancer therapy (Lavaggi et al., 2013).

Chemopreventive Agents

1-Bromophenazine derivatives have also been investigated as chemopreventive agents. Research focusing on the synthesis and evaluation of phenazine analogues, including 1-Bromophenazine derivatives, for their potential utility as cancer chemopreventive agents, has been conducted. These derivatives showed promising activity against various biochemical markers, suggesting their potential in cancer prevention (Conda-Sheridan et al., 2010).

Biochemical Studies

1-Bromophenazine and its derivatives have been utilized in various biochemical studies. For instance, a study used phenazine pigments, including 1-Bromophenazine derivatives, to investigate their contribution to sputum sol toxicity for respiratory epithelium. This research provided valuable insights into the biochemical behavior and potential therapeutic applications of these compounds (Wilson et al., 1988).

Antifungal Applications

The antifungal potential of 1-Bromophenazine derivatives has been explored as well. Research on compounds like phenazine-1-carboxylic acid and 1-hydroxyphenazine, related to 1-Bromophenazine, demonstrated strong antifungal activity against plant pathogens. This indicates the possible use of these compounds in agricultural applications (Luo et al., 2015).

Wirkmechanismus

Target of Action

1-Bromophenazine primarily targets Staphylococcus aureus and Staphylococcus epidermidis , two common types of bacteria . These bacteria are notorious for their ability to form drug-resistant biofilms, which are surface-attached communities of bacteria that are highly prevalent in human infections and resistant to conventional antibiotic treatments .

Mode of Action

1-Bromophenazine interacts with its targets by inhibiting their growth . It has been found to be significantly more potent than the phenazine antibiotic pyocyanin in head-to-head minimum inhibitory concentration (MIC) experiments . The most potent 1-Bromophenazine analogue demonstrated a MIC of 0.78–1.56 μM, or 0.31–0.62 μg mL −1, against S. aureus and S. epidermidis .

Biochemical Pathways

It is known that phenazines, the class of compounds to which 1-bromophenazine belongs, are redox-active and can cause oxidative stress in various cell lines . This suggests that 1-Bromophenazine may exert its antibacterial effects by disrupting the redox balance within bacterial cells.

Result of Action

1-Bromophenazine has potent antibacterial activities against S. aureus and S. epidermidis . It has been found to display antibiofilm activities as a potent biofilm inhibitor, dispersal agent, and biofilm eradicator . These activities could potentially lead to the development of new treatment options that target drug-resistant, biofilm-associated S. aureus infections .

Eigenschaften

IUPAC Name |

1-bromophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBWIDHPFRZHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromophenazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2915079.png)

![2-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2915091.png)

![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2915098.png)